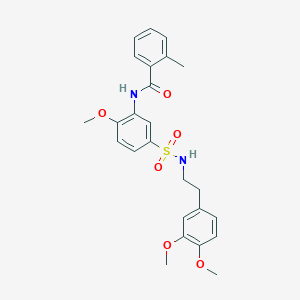

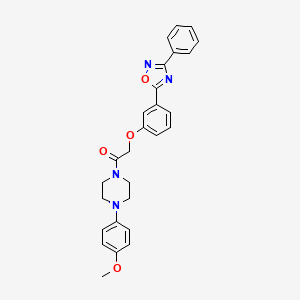

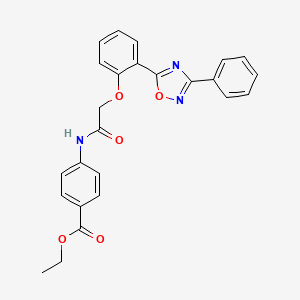

![molecular formula C22H26N2O2 B7716053 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine CAS No. 1147205-04-6](/img/structure/B7716053.png)

4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine

Overview

Description

4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It was first synthesized by scientists at GlaxoSmithKline in the late 1990s as a potential treatment for drug addiction and Parkinson's disease. Since then, the compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine acts as a competitive antagonist at the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. By blocking the activity of these receptors, the compound is thought to reduce the reinforcing effects of drugs of abuse and reduce the likelihood of relapse in individuals with substance use disorders. Additionally, it has been suggested that D3 receptor antagonists may have antidepressant and anxiolytic effects, although the exact mechanisms underlying these effects are not yet fully understood.

Biochemical and Physiological Effects

In addition to its effects on dopamine receptors, 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine has been shown to have other biochemical and physiological effects. For example, it has been shown to increase levels of the neuropeptide dynorphin, which is involved in the regulation of pain, stress, and mood. It has also been shown to increase levels of the neurotransmitter GABA in certain brain regions, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor subtype in experimental settings. However, one limitation of the compound is its relatively low potency, which may require higher doses to achieve the desired effects. Additionally, as with any pharmacological agent, there is always the potential for off-target effects, which must be carefully controlled for in experimental designs.

Future Directions

There are many potential future directions for research on 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine and its effects on dopamine receptors. For example, further studies could investigate the role of D3 receptors in the development of addiction and other psychiatric disorders, as well as the potential therapeutic benefits of D3 receptor antagonists in these conditions. Additionally, future research could explore the use of 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine as a tool for studying the role of dopamine receptors in various physiological processes, such as learning and memory, motivation, and emotion.

Synthesis Methods

The synthesis of 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine involves several steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 4-(4-methoxybenzenesulfonyl)piperidine. This intermediate is then reacted with morpholine in the presence of a base to form the final product, 4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine. The compound is typically obtained as a white to off-white powder with a melting point of 176-178°C.

Scientific Research Applications

4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine has been widely used in scientific research to study the role of dopamine D3 receptors in various physiological processes. For example, it has been used to investigate the effects of D3 receptor blockade on drug-seeking behavior in animal models of addiction. It has also been used to study the role of D3 receptors in the regulation of mood and motivation, as well as in the development of certain psychiatric disorders.

properties

IUPAC Name |

1-benzoyl-N-pentyl-3,4-dihydro-2H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-2-3-7-14-23-21(25)19-12-13-20-18(16-19)11-8-15-24(20)22(26)17-9-5-4-6-10-17/h4-6,9-10,12-13,16H,2-3,7-8,11,14-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUMONIUYUCOQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601179458 | |

| Record name | 6-Quinolinecarboxamide, 1-benzoyl-1,2,3,4-tetrahydro-N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzoyl-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |

CAS RN |

1147205-04-6 | |

| Record name | 6-Quinolinecarboxamide, 1-benzoyl-1,2,3,4-tetrahydro-N-pentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147205-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolinecarboxamide, 1-benzoyl-1,2,3,4-tetrahydro-N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

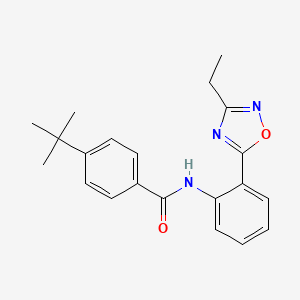

![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)

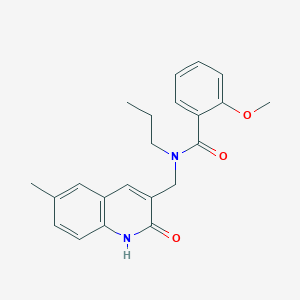

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)

![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)

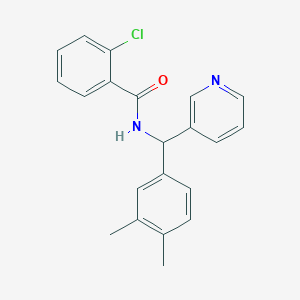

![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)